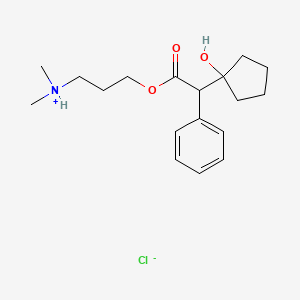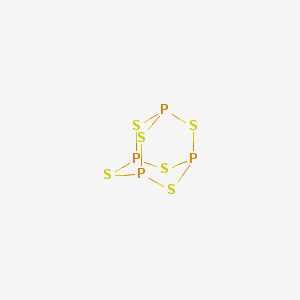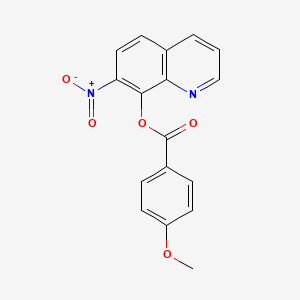
(7-nitroquinolin-8-yl) 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-nitroquinolin-8-yl) 4-methoxybenzoate is a chemical compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a methoxybenzoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of (7-nitroquinolin-8-yl) 4-methoxybenzoate typically involves the esterification of 7-nitroquinolin-8-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
(7-nitroquinolin-8-yl) 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-nitroquinolin-8-yl) 4-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
(7-nitroquinolin-8-yl) 4-methoxybenzoate can be compared with other similar compounds, such as:
7-nitroquinolin-8-yl benzoate: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
8-hydroxyquinoline derivatives: These compounds have a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Quinoxaline derivatives: These compounds have a similar quinoline structure but with different substituents, leading to diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
29007-16-7 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-13-7-4-12(5-8-13)17(20)24-16-14(19(21)22)9-6-11-3-2-10-18-15(11)16/h2-10H,1H3 |
InChI Key |
QHUFSOJVTBCVKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


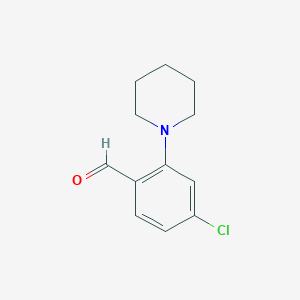
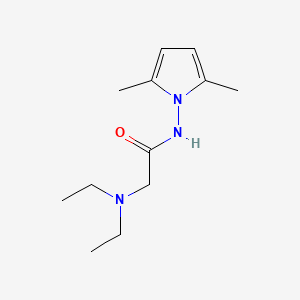
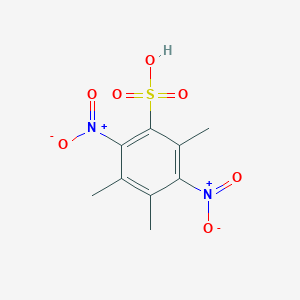
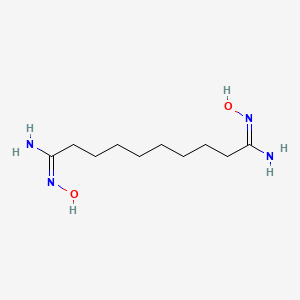
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
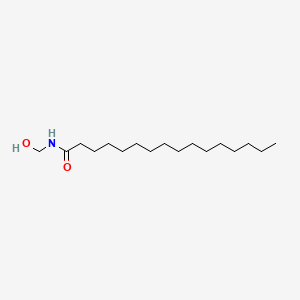
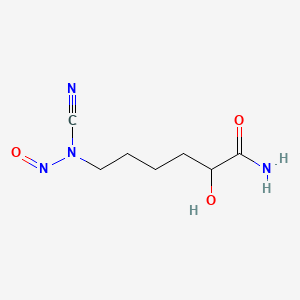
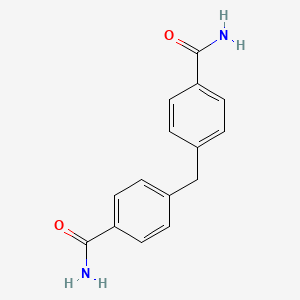
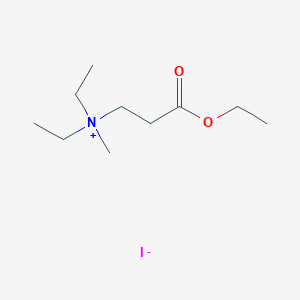
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
